![molecular formula C18H28N2O2 B5145000 4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5145000.png)
4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 2-methylpropoxy group and a piperidin-1-yl ethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, followed by reaction with 2-methylpropanol to yield 4-(2-methylpropoxy)benzoyl chloride.
Introduction of the Piperidin-1-yl Ethyl Group: The 4-(2-methylpropoxy)benzoyl chloride is then reacted with 2-(piperidin-1-yl)ethylamine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Various substituted benzamides depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a methoxy group instead of a methylpropoxy group.
4-(2-ethoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with an ethoxy group instead of a methylpropoxy group.
Uniqueness
4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the 2-methylpropoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research applications to explore new chemical space and potential therapeutic effects.
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)14-22-17-8-6-16(7-9-17)18(21)19-10-13-20-11-4-3-5-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNWFSDWBJXJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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